![molecular formula C21H26N2O2 B2540415 2-(4-Methylphenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone CAS No. 2380040-15-1](/img/structure/B2540415.png)
2-(4-Methylphenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone
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Overview
Description
2-(4-Methylphenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone, also known as MPMP, is a novel compound that has been synthesized and studied for its potential applications in scientific research. MPMP belongs to the class of piperidine derivatives and has been shown to have promising pharmacological properties, including analgesic and anti-inflammatory effects.
Mechanism of Action
The exact mechanism of action of 2-(4-Methylphenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone is not fully understood, but it is believed to act on the opioid and adrenergic receptors in the central nervous system. It may also have an effect on the release of neurotransmitters such as serotonin and norepinephrine, which are involved in pain signaling.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic and anti-inflammatory effects in animal models of pain. It has also been shown to reduce the release of pro-inflammatory cytokines, which are involved in the inflammatory response. This compound has a relatively long half-life and is metabolized by the liver.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-Methylphenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone in lab experiments is its potent analgesic and anti-inflammatory effects. This makes it a useful tool for studying pain pathways and inflammation. However, one limitation is that it has not been extensively studied in humans, so its safety and efficacy in humans are not fully known.
Future Directions
There are several future directions for research on 2-(4-Methylphenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone. One area of interest is its potential use in the treatment of neuropathic pain. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential use in the treatment of other inflammatory conditions, such as arthritis. Additionally, more research is needed to fully understand its mechanism of action and to optimize its synthesis method for large-scale production.
Synthesis Methods
The synthesis of 2-(4-Methylphenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone involves the reaction of 4-methylacetophenone with 2-methyl-4-pyridinemethanol in the presence of hydrochloric acid and sodium cyanoborohydride. The resulting product is then treated with piperidine in the presence of triethylamine to yield this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.
Scientific Research Applications
2-(4-Methylphenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone has been studied for its potential applications in scientific research, particularly in the field of pain management. It has been shown to have analgesic and anti-inflammatory effects in animal models of pain. This compound has also been studied for its potential use in the treatment of neuropathic pain, which is a type of chronic pain that is difficult to manage with current medications.
properties
IUPAC Name |
2-(4-methylphenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16-5-7-18(8-6-16)13-21(24)23-11-3-4-19(14-23)15-25-20-9-10-22-17(2)12-20/h5-10,12,19H,3-4,11,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNQAZFBPPOFDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCCC(C2)COC3=CC(=NC=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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